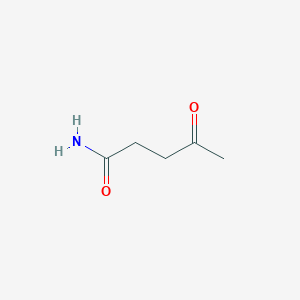
4-(2H-Tetrazol-2-yl)phenol
Übersicht
Beschreibung
“4-(2H-Tetrazol-2-yl)phenol” is a chemical compound with the empirical formula C7H6N4O . Its molecular weight is 162.15 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group (a benzene ring with a hydroxyl group) attached to a tetrazol group (a five-membered ring containing four nitrogen atoms and one carbon atom) .Wissenschaftliche Forschungsanwendungen
Landwirtschaft: Wachstumshormone
In der Landwirtschaft werden Tetrazolderivate, einschließlich 4-(2H-Tetrazol-2-yl)phenol, auf ihr Potenzial als Wachstumshormone untersucht . Ihre Fähigkeit, als synthetische Auxine zu wirken, kann das Wachstum und die Entwicklung von Pflanzen beeinflussen und so möglicherweise die Erträge und die Qualität der Pflanzen verbessern.
Materialwissenschaften: Metall-organische Gerüste (MOFs)
Diese Verbindung dient als Baustein bei der Herstellung von metallorganischen Gerüsten (MOFs) . MOFs werden aufgrund ihrer hohen Porosität und Oberfläche für die Gasspeicherung, Trennung und Katalyse eingesetzt. Die Tetrazolgruppe in this compound kann die Bindungseigenschaften von MOFs verbessern.
Umweltwissenschaften: Kunststoffadditive
This compound kann auf seine Rolle als Kunststoffadditiv untersucht werden, um die Lebensdauer von Kunststofffolien zu verbessern . Als Additiv könnte es möglicherweise den Abbau von Kunststoffen verhindern, die Umweltfaktoren ausgesetzt sind.
Analytische Chemie: Chromatographie
In der analytischen Chemie könnte this compound in der Chromatographie als Standard oder als Derivat für die Analyse komplexer Gemische verwendet werden . Seine ausgeprägten chemischen Eigenschaften können bei der Trennung und Identifizierung von Substanzen helfen.
Biochemie: Enzymwirkung
Der Tetrazolring in this compound ist in der Biochemie für seine Fähigkeit, mit Enzymen und Rezeptoren zu interagieren, von Bedeutung . Diese Interaktionen können zu einer Vielzahl biologischer Aktivitäten führen und machen es zu einem wertvollen Werkzeug für die Medikamentenforschung und -entwicklung.
Industrielle Anwendungen: Chemische Synthese
Industriell wird this compound als heterocyclischer Baustein in der chemischen Synthese verwendet . Es ist ein Vorläufer bei der Herstellung verschiedener Chemikalien und Pharmazeutika und unterstreicht seine Vielseitigkeit in industriellen Anwendungen.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that the compound forms multiple hydrogen bonds with amino acid residues in the active pockets of certain enzymes .
Mode of Action
The interaction of 4-(2H-Tetrazol-2-yl)phenol with its targets involves the formation of two or more hydrogen bonds with amino acids, which results in encouraging binding energy . This interaction can lead to changes in the structure and function of the target enzymes, potentially altering their activity.
Result of Action
It is known that the compound has a significant effect on certain enzymes due to its ability to form multiple hydrogen bonds with amino acid residues .
Eigenschaften
IUPAC Name |
4-(tetrazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c12-7-3-1-6(2-4-7)11-9-5-8-10-11/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEZECGCHUPQKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=CN=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578061 | |
| Record name | 4-(2H-Tetrazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64001-12-3 | |
| Record name | 4-(2H-Tetrazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

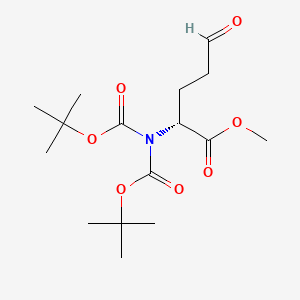
![2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1628251.png)
![3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol](/img/structure/B1628252.png)
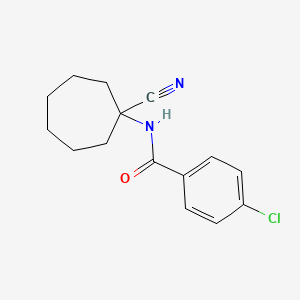
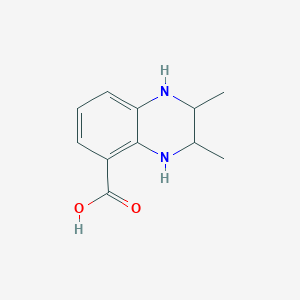
![1-Benzo[1,3]dioxol-5-yl-2-pyrrolidin-1-yl-ethanone](/img/structure/B1628257.png)
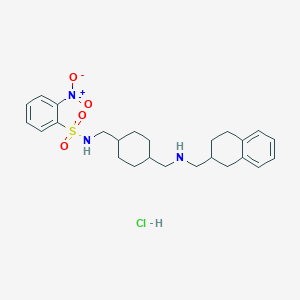
![6-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1628261.png)
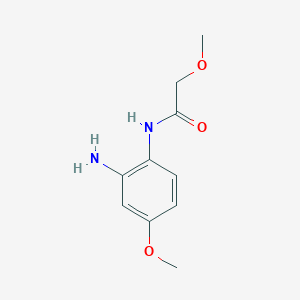

![3-amino-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B1628266.png)
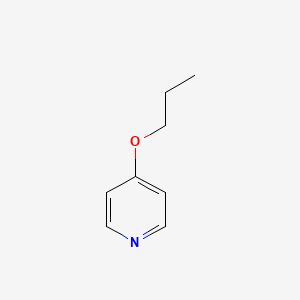
![5-Hydroxy-3-propyl-5-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-2-thione](/img/structure/B1628270.png)
